Lipophilicity and H-Bonding Capacity Differentiate 2,4-Difluoro from 4-Fluoro (Mono-Fluoro) Analog
Compared with the mono-fluorinated analog Ethyl 5-(4-fluorophenoxy)pentanoate (CAS 418810-85-2), the target compound carries an additional fluorine at the ortho position, increasing both lipophilicity and hydrogen-bond acceptor capacity. PubChem computed data show that the 2,4-difluoro compound has an XLogP3 of 3 versus 2.9 for the 4-fluoro analog, and offers 5 hydrogen-bond acceptor sites compared to 4 [1][2]. While the LogP difference is modest, the additional fluorine atom contributes to distinct electronic and steric effects that have been shown to enhance potency in kinase inhibition contexts [3].
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | Ethyl 5-(4-fluorophenoxy)pentanoate: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 / 2025.09.15) |
Why This Matters
Lipophilicity differences, even small, can translate into meaningful changes in membrane permeability and metabolic clearance; the additional H-bond acceptor site alters solvation and target-interaction geometry.
- [1] PubChem Compound Summary CID 91657504, Ethyl 5-(2,4-difluoro-phenoxy)pentanoate, XLogP3 = 3, H-Bond Acceptor = 5. View Source
- [2] PubChem Compound Summary CID 69462485, Ethyl 5-(4-fluorophenoxy)pentanoate, XLogP3 = 2.9, H-Bond Acceptor = 4. View Source
- [3] Abbot, S. C. et al. Heterocycles 2009, 78 (11), 2811–2826: 2,4-difluorophenyl ethers more potent versus p38 than 2-fluorophenyl ethers. View Source
